molecular formula C13H21NS2 B14497810 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione CAS No. 65127-81-3

5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione

Cat. No.: B14497810
CAS No.: 65127-81-3
M. Wt: 255.4 g/mol
InChI Key: CVLMALGYFSRLFI-UHFFFAOYSA-N
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Description

5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of thiophene derivatives, including 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione involves its interaction with specific molecular targets and pathways . In medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific substituents, which may confer unique properties and applications compared to other thiophene derivatives.

Properties

CAS No.

65127-81-3

Molecular Formula

C13H21NS2

Molecular Weight

255.4 g/mol

IUPAC Name

5-ethyl-3-(hexyliminomethyl)thiophene-2-thiol

InChI

InChI=1S/C13H21NS2/c1-3-5-6-7-8-14-10-11-9-12(4-2)16-13(11)15/h9-10,15H,3-8H2,1-2H3

InChI Key

CVLMALGYFSRLFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CC1=C(SC(=C1)CC)S

Origin of Product

United States

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